molecular formula C18H16F2N2O3 B2388778 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide CAS No. 921996-11-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide

Cat. No.: B2388778
CAS No.: 921996-11-4
M. Wt: 346.334
InChI Key: BGRWBQNSIWFFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide is a potent and selective positive allosteric modulator for the GABAA receptor, specifically targeting the α2/α3 subtypes. This mechanism is of significant interest for the development of novel anxiolytic and antidepressant therapeutics, as it offers the potential for efficacy without the sedative and motor-impairing side effects typically associated with non-selective benzodiazepines that act on the α1 subunit. The compound's research value lies in its utility as a pharmacological tool to dissect the roles of specific GABAA receptor subtypes in central nervous system function and behavior in preclinical models. Its high selectivity profile makes it an important compound for investigating the pathophysiology of anxiety disorders, depression, and other conditions linked to GABAergic dysfunction. Researchers utilize this chemical probe to explore the potential for targeted modulation of the GABA system for therapeutic gain. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-2-22-8-9-25-15-7-6-11(10-12(15)18(22)24)21-17(23)16-13(19)4-3-5-14(16)20/h3-7,10H,2,8-9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRWBQNSIWFFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,6-difluorobenzoyl chloride and 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the benzamide core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require nucleophiles and suitable solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be explored for the treatment of various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The ethyl group at the 4-position of the benzoxazepin ring may enhance lipophilicity compared to chlorinated or fluorinated aryl groups in analogs like teflubenzuron .

Environmental and Regulatory Profiles

  • Teflubenzuron : Classified as a UN3082 hazardous substance (marine pollutant) due to its environmental persistence .
  • Hexaflumuron : Regulated under EPA guidelines for groundwater contamination risks .

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tetrahydrobenzo[f][1,4]oxazepine core with an ethyl substituent and a difluorobenzamide group. This unique arrangement contributes to its pharmacological properties. The molecular formula is C18H19F2N2O3C_{18}H_{19}F_2N_2O_3 with a molecular weight of approximately 364.36 g/mol.

Property Value
Molecular FormulaC18H19F2N2O3
Molecular Weight364.36 g/mol
CAS Number922553-55-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxazepine core through cyclization reactions.
  • Introduction of the ethyl substituent at the appropriate position.
  • Modification to include the difluorobenzamide moiety , enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to induce differentiation in acute myeloid leukemia (AML) cells and modulate immune responses through upregulation of CD11b expression in certain cell lines. This suggests a dual mechanism where it not only targets cancer cells but also enhances immune system functionality.

Case Study: AML Differentiation

  • Objective : Evaluate the differentiation effects on AML cells.
  • Method : In vitro testing on CCRF-CEM leukemia cells.
  • Findings : The compound exhibited significant differentiation activity with an IC50 value lower than 10 µg/mL in specific analogues .

The proposed mechanism involves the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival. The presence of multiple functional groups allows for interaction with various biological targets:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, disrupting critical pathways involved in cell growth and metabolism.
  • Immune Modulation : By enhancing CD11b expression, it may improve macrophage activation and overall immune response against tumors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound Name Biological Activity IC50 (µg/mL)
N-(4-methyl-5-oxo...Moderate anticancer activity15
N-(3-fluoro...High kinase inhibition8
N-(4-ethyl...Significant AML differentiation<10

Q & A

Basic: What are the optimal synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves constructing the tetrahydrobenzo[1,4]oxazepin core followed by introducing the 2,6-difluorobenzamide moiety. Key steps include:

  • Core formation : Cyclization of precursors (e.g., chloroethylamine derivatives) under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
  • Amidation : Coupling the core with 2,6-difluorobenzoyl chloride using catalysts like HATU or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Optimization : Reaction yields (>75%) are achieved by monitoring reaction times (12–24 hrs) and using HPLC to track intermediate purity. Kinetic studies and solvent polarity adjustments minimize side products .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., ethyl group at position 4, fluorobenzamide integration) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~403.4 g/mol) and detects fragmentation patterns .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and resolve structurally similar impurities .

Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the compound’s bioactivity and guide experimental design?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to evaluate reactivity with biological targets. Solvent effects (e.g., logP ~2.5) inform solubility optimization .
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen bonding (fluorine atoms) and hydrophobic pockets (ethyl/benzamide groups) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values) to refine models .

Advanced: How do structural modifications (e.g., substituent variation) influence biological activity, and what methodologies resolve contradictory SAR data?

Answer:

  • SAR Studies : Replace the ethyl group with propyl/allyl to test steric effects on receptor binding. Substitute fluorine with chloro/methoxy groups to assess electronic impacts .
  • Contradiction Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics when SAR data conflicts with activity. Cross-validate with X-ray crystallography of ligand-target complexes .
  • Case Example : A study found that 2,6-difluoro substitution enhances activity vs. 3,4-difluoro analogs due to improved target complementarity .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : Moderate aqueous solubility (0.1–1 mg/mL) due to hydrophobic benzamide and oxazepine moieties. Co-solvents (e.g., PEG-400) or cyclodextrin complexation improve bioavailability .
  • Stability : Degrades <10% over 24 hrs in PBS (pH 7.4) at 37°C. Acidic conditions (pH <3) accelerate hydrolysis of the oxazepine ring; lyophilization enhances long-term storage .

Advanced: What experimental strategies address discrepancies between in silico predictions and in vitro/in vivo results?

Answer:

  • Data Triangulation : Combine molecular dynamics simulations (e.g., GROMACS) with metabolomics (LC-MS/MS) to identify off-target interactions or metabolic byproducts .
  • Dose-Response Refinement : Adjust in vitro assay conditions (e.g., serum protein binding corrections) to align with computational EC₅₀ values .
  • Case Study : A predicted CYP3A4 inhibitor showed no activity in hepatocyte assays due to rapid glucuronidation—resolved by adding UDP-glucuronosyltransferase inhibitors .

Basic: What are the recommended in vitro assays for initial biological screening?

Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase-Glo) using recombinant enzymes .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HCT-116) with IC₅₀ determination .
  • Membrane Permeability : Caco-2 monolayer assays to predict oral absorption .

Advanced: How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scale-up and process control?

Answer:

  • Process Simulation : Model heat/mass transfer in batch reactors to prevent hotspots during scale-up .
  • Machine Learning : Train algorithms on historical yield data (e.g., solvent polarity vs. reaction efficiency) to predict optimal conditions for industrial synthesis .
  • Real-Time Monitoring : Integrate PAT (Process Analytical Technology) with AI for adaptive control of pH and temperature .

Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Kinetic Analysis : Stopped-flow spectroscopy to measure binding rates (kon/koff) .
  • Mutagenesis : CRISPR-edited cell lines (e.g., alanine scanning) identify critical residues for binding .
  • Cryo-EM : Resolve ligand-induced conformational changes in membrane proteins (e.g., GPCRs) .

Basic: How is the compound’s purity validated for pharmacological studies?

Answer:

  • HPLC-ELSD : Detects non-UV-active impurities (e.g., residual solvents) .
  • Elemental Analysis : Confirms C, H, N, F content within ±0.4% of theoretical values .
  • Stability-Indicating Methods : Forced degradation (heat/light) followed by UPLC-MS to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.